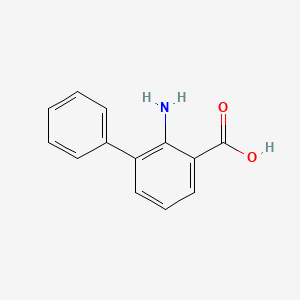

2-Aminobiphenyl-3-carboxylic acid

Description

Contextualization within Biphenyl (B1667301) Chemical Scaffolds

Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single covalent bond. nih.gov This fundamental structure is found in naturally occurring compounds in sources like coal tar and crude oil. nih.govwikipedia.org The biphenyl framework can be modified by adding various functional groups to the phenyl rings, leading to a wide array of substituted biphenyls with diverse applications. wikipedia.org These applications range from their historical use in the production of polychlorinated biphenyls (PCBs) to their current use as emulsifiers, crop protection products, and in plastics. wikipedia.org

2-Aminobiphenyl-3-carboxylic acid fits within this larger family as a bifunctional biphenyl derivative. The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group on the biphenyl scaffold makes it a particularly interesting subject of study. These functional groups can undergo a variety of chemical transformations, allowing for the construction of more elaborate molecules.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The dual functionality of this compound allows it to be a key component in the synthesis of complex target molecules, most notably in the pharmaceutical industry.

Specifically, it is a crucial intermediate in the synthesis of certain thrombopoietin receptor agonists. google.com One such example is its role in the preparation of Eltrombopag, a drug used to treat thrombocytopenia (a low platelet count). hsppharma.com The synthesis of this and other complex molecules often involves multi-step processes where the unique structure of this compound is essential for achieving the final product with the correct chemical configuration. google.com

Various synthetic routes have been developed to produce this compound itself, often starting from materials like 2-bromo-6-nitrophenol. google.com These methods aim to be efficient, cost-effective, and environmentally friendly. google.com

Historical Development of Related Biphenyl Aminocarboxylic Acid Structures

The study of biphenyl compounds has a history rooted in industrial applications, with early research focusing on compounds like polychlorinated biphenyls (PCBs). nih.gov These were widely used as coolants and insulating fluids due to their stability. wikipedia.org However, their environmental persistence and toxicity led to a ban and a shift in research focus towards other biphenyl derivatives. nih.gov

The synthesis of amino acids, which involves creating molecules with both amine and carboxylic acid groups, has a long history with various established methods. libretexts.org The development of synthetic routes to biphenyls with these functional groups, such as this compound, represents a convergence of these two areas of chemistry. The Suzuki-Miyaura reaction and the Ullmann reaction are key coupling reactions that have been instrumental in the synthesis of substituted biphenyls. wikipedia.org The development of methods to synthesize specific isomers, like 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, has been the subject of numerous patents and research articles, highlighting the ongoing efforts to refine these synthetic pathways. google.com

Overview of Current Academic Research Directions

Current academic research involving this compound and related structures is largely driven by its application in medicinal chemistry and materials science. The primary focus remains on its use as a key intermediate for synthesizing pharmaceutically active compounds. google.compharmacompass.com Research in this area often involves developing novel and more efficient synthetic methods. For instance, new synthetic routes are being explored that start with readily available materials, have shorter reaction pathways, and are more environmentally friendly. google.com

Another direction of research involves the synthesis and investigation of new derivatives of this compound. By modifying the functional groups or the biphenyl backbone, researchers can create new compounds with potentially unique biological activities or material properties. The exploration of different catalysts, such as palladium-based catalysts, for the key coupling reactions in the synthesis of these molecules is also an active area of investigation. google.comchemicalbook.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| Melting Point | >175 °C (decomposes) |

| Boiling Point | 474.8 °C at 760 mmHg |

| Density | 1.364 g/cm³ |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) |

The data in this table is compiled from multiple sources. hsppharma.comchemicalbook.comchemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-amino-3-phenylbenzoic acid |

InChI |

InChI=1S/C13H11NO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,14H2,(H,15,16) |

InChI Key |

YMRNZNHFJGQDCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Aminobiphenyl 3 Carboxylic Acid and Its Derivatives

Established Multi-Step Synthesis Pathways

Traditional synthetic approaches to 2-Aminobiphenyl-3-carboxylic acid often involve multiple steps, beginning with readily available precursors. These methods, while established, can sometimes be lengthy and may require harsh reaction conditions.

Routes Involving Nitro Biphenyl (B1667301) Precursors and Subsequent Reduction

A common and well-documented strategy for synthesizing aminobiphenyl compounds involves the use of nitro biphenyl precursors. orgsyn.orgprepchem.com This approach typically begins with the nitration of a biphenyl compound, followed by the reduction of the nitro group to an amine. For instance, o-nitrobiphenyl can be reduced to o-aminobiphenyl using various reducing agents such as zinc in acetic or hydrochloric acid, iron in hydrochloric acid, or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. orgsyn.org

In a specific example leading to a derivative, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a key intermediate for the drug Eltrombopag, the synthesis can start from 2-bromo-6-nitrophenol. google.com The synthesis of 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid is achieved via a Suzuki coupling reaction between 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid. google.com The nitro group in the resulting biphenyl structure is then reduced to an amino group, often concurrently with other transformations like debenzylation, using catalytic hydrogenation. google.com

Another variation involves the partial reduction of dinitro compounds. For example, o,p'-dinitrobiphenyl can be partially reduced to o-amino-p'-nitrobiphenyl using sodium bisulfite under pressure. orgsyn.org Similarly, 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl (B3055354) can be partially reduced with sodium hydrogen sulfide (B99878) to yield 2,2'-bis(trifluoromethyl)-4-nitro-4'-amino-biphenyl. prepchem.com

The reduction of the nitro group is a crucial step and can be accomplished through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method. google.comchemicalbook.comchemicalbook.com For example, 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid can be hydrogenated using a Pd/C catalyst at 10 bar hydrogen pressure to yield 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with a high yield and purity. chemicalbook.comchemicalbook.com Other reducing agents like ferric hydroxide (B78521) and hydrazine (B178648) hydrate (B1144303) have also been employed for the reduction of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid. chemicalbook.com

Table 1: Reduction of Nitro Biphenyl Precursors

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| o-Nitrobiphenyl | 5% Palladium-on-carbon, Hydrogen | o-Aminobiphenyl | orgsyn.org |

| 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid | Palladium/carbon (Pd/C), Hydrogen | 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | chemicalbook.comchemicalbook.com |

| 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | Ferric hydroxide, Hydrazine hydrate | Eltrombopag intermediate | chemicalbook.com |

| 3′-nitro-2′-benzyloxy-[1,1ˊ-biphenyl]-3-carboxylic acid | Pd/C, Hydrogen | 3′-amino-2′-hydroxyl-[1,1′-biphenyl]-3-carboxylic acid | google.com |

| o,p'-Dinitrobiphenyl | Sodium bisulfite | o-Amino-p'-nitrobiphenyl | orgsyn.org |

| 2,2'-bis(trifluoromethyl)-4,4'-dinitro-biphenyl | Sodium hydrogen sulfide | 2,2'-bis(trifluoromethyl)-4-nitro-4'-amino-biphenyl | prepchem.com |

Hydrolysis and Cyclization Approaches in Synthetic Sequences

Hydrolysis and cyclization reactions are integral parts of many multi-step syntheses of this compound and its derivatives. google.comnih.gov Hydrolysis is often employed to convert ester or nitrile functionalities into the desired carboxylic acid group. For instance, after a series of reactions including a Rosenmund-von Braun reaction to introduce a cyano group, hydrolysis with sulfuric acid can be used to form the carboxylic acid. prepchem.com

In another synthetic route, a hydrolysis step is the final stage to obtain the target product. google.com For example, a compound can be hydrolyzed using a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide at reflux temperature to yield 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. google.com

Advanced and Catalytic Synthesis Techniques

To overcome the limitations of traditional multi-step syntheses, more advanced and efficient catalytic methods have been developed. These techniques often offer shorter reaction times, milder conditions, and higher yields.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have become a cornerstone for the synthesis of biphenyl compounds, including precursors to this compound. google.comacs.orgchemrxiv.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. google.comresearchgate.net

For the synthesis of a derivative, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a key step is the Suzuki coupling of 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid. google.com Various palladium catalysts can be used, such as palladium acetate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and tetrakis(triphenylphosphine)palladium, with the choice of catalyst impacting reaction time and yield. google.com The use of a mixed solvent system, such as 1,4-dioxane (B91453) and water, and a base like sodium carbonate or potassium carbonate, can further enhance the reaction's efficiency. google.com

The Suzuki coupling has also been successfully employed on a multi-kilogram scale for the synthesis of a biphenyl carboxylic acid derivative, demonstrating its industrial applicability. acs.org In this process, a Pd/C catalyst was used for the coupling of an aryl bromide with 4-carboxyphenylboronic acid. acs.org

Table 2: Palladium-Catalyzed Suzuki Coupling Reactions

Intramolecular C-H Activation and C-N Bond Formation for Related Systems

Intramolecular C-H activation has emerged as a powerful tool for the synthesis of complex molecules, including those related to biphenyl amine structures. nih.govunipr.it This strategy allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. While direct application to this compound itself is not extensively detailed in the provided context, the principles are relevant for the synthesis of analogous and more complex systems.

Palladium-catalyzed C-H activation, often directed by a functional group within the molecule, can lead to the formation of new rings and complex architectures. nih.gov For instance, carboxylic acids can act as directing groups to facilitate the arylation of C(sp3)–H bonds, a significant achievement in C-H activation chemistry. nih.gov

Amidation Reactions and N-Arylation Strategies

Amidation reactions are fundamental in organic synthesis for the formation of amide bonds. nih.govsci-hub.se While not a direct method for synthesizing the biphenyl backbone, these reactions are crucial for introducing or modifying amide functionalities in derivatives of this compound. Amides can be formed through the direct condensation of carboxylic acids and amines, sometimes under hydrothermal conditions. sci-hub.se A notable method involves the reaction of carboxylic acid salts with aryl isocyanates at room temperature, which produces amides in high yield with the loss of carbon dioxide. nih.gov

N-Arylation is a key strategy for forming C-N bonds, which is central to the synthesis of many amino-containing compounds. organic-chemistry.org This can involve various catalytic systems to couple an amine with an aryl halide or another suitable arylating agent.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. This involves the design of reactions that maximize the incorporation of starting materials into the final product, minimize waste, and utilize less hazardous chemicals and reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. The application of microwave irradiation can provide rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and facilitate reactions that are sluggish or require harsh conditions under conventional heating.

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in current literature, the principles have been successfully applied to structurally related molecules, demonstrating the potential of this technology. For instance, microwave irradiation has been effectively used in the synthesis of various amides and aminothiophene carboxylic acid derivatives. nih.govresearchgate.netlookchem.comresearchgate.net These examples showcase the capability of microwaves to drive reactions to completion in a fraction of the time required by traditional methods.

One notable application is the direct synthesis of amides from carboxylic acids and amines. nih.gov A solvent-free method utilizing a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation provides a rapid and efficient route to amide bond formation. nih.gov This approach is environmentally friendly due to the absence of solvents and the limited generation of waste. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Related Carboxylic Acid Derivatives

| Product Type | Reactants | Catalyst/Reagents | Conditions | Reaction Time | Yield | Reference |

| Benzoic Acid Amides | Heterocyclic substituted carboxylic acids, Amino acid esters | Dicyclohexyl carbodiimide (B86325) (DCC) | 225 W, 135°C, 5 bar | 10 minutes | Satisfactory | nih.gov |

| Amides | Carboxylic acids, Amines | Ceric ammonium nitrate (CAN) | 160–165 °C | 1-2 hours | Very good to excellent | nih.gov |

| 2-Aminothiophene-3-carboxylic acid derivatives | Ketones, Activated nitriles, Sulfur | Base | Not specified | 2 minutes | Not specified | researchgate.netresearchgate.net |

This table is generated based on data from syntheses of related compounds to illustrate the potential of microwave-assisted protocols.

The data clearly indicates that microwave-assisted synthesis can significantly shorten reaction times from hours to minutes while achieving high yields. The extension of these protocols to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

Atom Economy and Sustainable Reagent Selection

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, leading to minimal waste generation.

The synthesis of biphenyl compounds often involves cross-coupling reactions, such as the Suzuki coupling. While effective, the atom economy of these reactions can be impacted by the use of stoichiometric reagents and the generation of inorganic salts as byproducts. For instance, in a typical Suzuki coupling, boronic acid derivatives react with aryl halides in the presence of a palladium catalyst and a base. The byproducts often include borate (B1201080) salts and halides, which contribute to a lower atom economy.

In addition to maximizing atom economy, the selection of sustainable reagents is crucial for developing greener synthetic routes. This includes the use of non-toxic, renewable, and easily recyclable materials. In the context of synthesizing this compound and its derivatives, several strategies can be employed:

Catalysts: The use of highly efficient and recyclable catalysts, such as palladium on carbon (Pd/C) or ferric hydroxide, can reduce waste and the need for stoichiometric reagents. chemicalbook.com For example, the reduction of a nitro group to an amine can be achieved with high efficiency using catalytic hydrogenation with Pd/C or by using ferric hydroxide with hydrazine hydrate in a mixed solvent system of ethanol (B145695) and water. chemicalbook.comchemicalbook.com

Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of sustainable chemistry. The use of water and ethanol as solvents in the reduction step of a synthetic route to a related biphenyl carboxylic acid derivative has been reported, highlighting a move towards more environmentally benign processes. chemicalbook.com

Activating Reagents: Traditional methods for activating carboxylic acids often involve reagents like thionyl chloride or oxalyl chloride, which generate corrosive and hazardous byproducts. The development of catalytic activation methods or the use of greener coupling reagents is an active area of research.

Table 2: Comparison of Reagents in the Synthesis of Biphenyl Carboxylic Acid Derivatives

| Reaction Step | Traditional Reagent | Sustainable Alternative | Green Advantage |

| Nitro Group Reduction | Stoichiometric reducing agents (e.g., SnCl2, Fe/HCl) | Catalytic hydrogenation (e.g., Pd/C, H2), Ferric hydroxide/hydrazine hydrate | Higher atom economy, recyclable catalyst, milder conditions, less toxic waste. chemicalbook.comchemicalbook.com |

| Amide Bond Formation | Activating agents like thionyl chloride followed by amine addition | Direct catalytic amidation (e.g., using CAN under microwave) | Avoids hazardous reagents, reduces waste, often solvent-free. nih.gov |

| Solvent | Halogenated solvents (e.g., Dichloromethane) | Water, Ethanol | Less toxic, renewable, reduced environmental impact. chemicalbook.com |

The continuous development of synthetic methodologies guided by the principles of green chemistry is essential for the sustainable production of important chemical compounds like this compound. By embracing microwave-assisted protocols, optimizing atom economy, and selecting sustainable reagents, the chemical industry can move towards more environmentally responsible manufacturing practices.

Mechanistic Investigations of Reactions Involving 2 Aminobiphenyl 3 Carboxylic Acid Analogs

Elucidation of Reaction Mechanisms through Kinetic Studies

Kinetic studies are fundamental to unraveling the step-by-step sequence of a chemical reaction and identifying the rate-determining step. For palladium-catalyzed aminations involving analogs of 2-aminobiphenyl (B1664054), kinetic analyses have provided significant insights into the catalytic cycle.

In studies of palladium-catalyzed amination of aryl halides, it has been observed that the reaction can exhibit zero-order kinetics with respect to the concentrations of the aryl halide, the amine, and the base under certain conditions. nih.govacs.org This suggests that the turnover-limiting step does not involve these reactants directly. Instead, the rate may be dictated by the dissociation of a ligand from the palladium center to generate a catalytically active species. acs.org For instance, in the amination of bromoarenes catalyzed by Pd(BINAP)₂, the rate-limiting step was identified as the oxidative addition of the aryl bromide, which itself depended on the dissociation of a phosphine (B1218219) ligand at high aryl bromide concentrations. acs.org

Furthermore, linear free energy relationships, such as Hammett plots, have been employed to probe the electronic effects of substituents on the reaction rate. In the amination of para-substituted aryl chlorides, a positive ρ value was obtained from a Swain-Lupton plot, indicating that electron-withdrawing groups on the aryl chloride accelerate the reaction. nih.gov This finding is consistent with turnover-limiting reductive elimination, where the formation of the C-N bond is the slowest step in the catalytic cycle. nih.gov The kinetic data, therefore, support a mechanism where reductive elimination from an arylpalladium(II) amido complex is the rate-determining step. nih.gov

Role of Catalysts and Ligands in Amination Reactions (e.g., Palladacycles, Phosphine Ligands)

The choice of catalyst and ligand is paramount in achieving high efficiency and selectivity in amination and coupling reactions of 2-aminobiphenyl analogs. Palladacycles and specialized phosphine ligands have emerged as powerful tools in this context.

Palladacycles: 2-Aminobiphenyl palladacycles have been recognized as highly effective precatalysts for a variety of C-C and C-heteroatom cross-coupling reactions. researchgate.net These precatalysts can be activated under mild conditions to generate the active Pd(0) species. N-substituted 2-aminobiphenylpalladium methanesulfonate (B1217627) precatalysts have been developed to overcome issues such as the formation of carbazole (B46965) byproducts. nih.govacs.org These N-methyl and N-phenyl analogs are highly effective in Suzuki-Miyaura and C-N cross-coupling reactions, even at low catalyst loadings. nih.govacs.org

Phosphine Ligands: The development of bulky, electron-rich phosphine ligands has revolutionized palladium-catalyzed amination, a transformation known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org Biaryl phosphine ligands, such as SPhos and BrettPhos, have proven to be particularly effective, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. researchgate.netacs.org The steric bulk of these ligands facilitates the formation of monoligated palladium complexes, which are highly reactive in oxidative addition, while their electron-donating properties promote the reductive elimination step. acs.org The table below summarizes the effectiveness of different N-substituted 2-aminobiphenyl palladacycle precatalysts in a Suzuki-Miyaura coupling reaction. nih.govacs.org

| Precatalyst | Ligand | Yield (%) | Reaction Conditions |

|---|---|---|---|

| N-Methyl-2-aminobiphenyl Palladacycle | tBuXPhos | 96 | ArX (1 mmol), Ar'B(OH)₂ (1.5 mmol), Precatalyst (2 mol %), 0.5 M K₃PO₄ (aq) (4 mL), THF (2 mL), rt, 30 min |

| N-Phenyl-2-aminobiphenyl Palladacycle | tBuXPhos | 90 | ArX (1 mmol), Ar'B(OH)₂ (1.5 mmol), Precatalyst (2 mol %), 0.5 M K₃PO₄ (aq) (4 mL), THF (2 mL), rt, 30 min |

Analysis of Catalytic Cycles and Intermediates (e.g., Oxidative Addition, Reductive Elimination)

The generally accepted mechanism for palladium-catalyzed amination of aryl halides, the Buchwald-Hartwig amination, involves a catalytic cycle comprising three key steps: oxidative addition, formation of a palladium amido complex, and reductive elimination. libretexts.orgacs.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-coordinate Pd(0) complex. acs.orgnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of an arylpalladium(II) halide intermediate. Studies have shown that monoligated palladium species are significantly more reactive in oxidative addition than their bisligated counterparts. nih.gov

Formation of Palladium Amido Complex: The arylpalladium(II) halide intermediate then reacts with an amine in the presence of a base. This leads to the formation of a key intermediate, the arylpalladium(II) amido complex. acs.org The base is crucial for deprotonating the coordinated amine.

Intramolecular vs. Intermolecular Pathways in Cyclization and Coupling Processes

Molecules containing both a nucleophile and an electrophilic center, such as certain derivatives of 2-aminobiphenyl-3-carboxylic acid, can potentially undergo either intramolecular cyclization or intermolecular coupling reactions. The favored pathway is influenced by several factors, including the concentration of the substrate and the length and flexibility of the tether connecting the two reactive sites.

In general, intramolecular reactions are favored at low concentrations, as this reduces the probability of two separate molecules encountering each other. youtube.com The formation of five- and six-membered rings through intramolecular cyclization is often kinetically favored over the corresponding intermolecular reaction due to a lower entropic barrier. youtube.com

For analogs of this compound, intramolecular cyclization can lead to the formation of valuable heterocyclic structures. For example, N-aryl amides can undergo intramolecular cyclization to form 3-amino oxindoles. rsc.org Similarly, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides. nih.gov The reaction between a carboxylic acid and an amine tethered within the same molecule can lead to the formation of a cyclic amide (a lactam) through an intramolecular process, which can be promoted by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com

The competition between intramolecular cyclization and intermolecular coupling is a critical consideration in the design of synthetic routes. By carefully controlling reaction conditions, it is possible to selectively favor one pathway over the other to achieve the desired product.

Spectroscopic and Structural Elucidation of 2 Aminobiphenyl 3 Carboxylic Acid

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the molecule.

FT-IR spectroscopy of 2-Aminobiphenyl-3-carboxylic acid reveals distinct absorption bands corresponding to its specific functional groups. The carboxylic acid group exhibits a very broad O-H stretching band, typically observed in the 3300-2500 cm⁻¹ region, which often overlaps with the C-H stretching vibrations. orgchemboulder.com The presence of hydrogen-bonded dimers in carboxylic acids contributes to the significant broadening of this peak. orgchemboulder.comlibretexts.org The strong carbonyl (C=O) stretching vibration is a prominent feature, generally appearing between 1760 and 1690 cm⁻¹. orgchemboulder.com

The amino (NH₂) group gives rise to characteristic N-H stretching vibrations. Primary amines typically show two bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. udel.edu The aromatic ring structure is further confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. vscht.cz Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid group can be observed in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹ regions, respectively. orgchemboulder.com

Table 1: Characteristic FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~3400 & ~3300 | N-H Asymmetric & Symmetric Stretch | Amino Group |

| >3000 | C-H Stretch | Aromatic Ring |

| 1760-1690 | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

| 1440-1395 & 950-910 | O-H Bend | Carboxylic Acid |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, the C-H stretching vibrations of the phenyl rings are typically observed as strong bands. researchgate.net The vibrational modes of the biphenyl (B1667301) system and the substituent effects of the amino and carboxylic acid groups can be analyzed in detail. researchgate.netresearchgate.net The ring stretching and breathing modes of the biphenyl core are characteristic features in the Raman spectrum. Computational studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to provide a detailed assignment of the observed vibrational bands. researchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for Aminobiphenyl Derivatives

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretching |

| ~1610 | Aromatic Ring C=C Stretching |

| ~1300 | In-plane C-H Bending |

| ~1000 | Ring Breathing Mode |

| ~750 | Out-of-plane C-H Bending |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. libretexts.orglibretexts.org The protons of the amino group (NH₂) also give rise to a broad signal. The aromatic protons on the two phenyl rings will resonate in the aromatic region, generally between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the amino and carboxylic acid substituents. Protons on carbons adjacent to the carboxylic acid group are typically deshielded and absorb in the 2-3 ppm region. libretexts.orglibretexts.org

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | Broad Singlet |

| Aromatic-H | 6.5 - 8.0 | Multiplets |

| NH₂ | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. libretexts.orgoregonstate.edu The aromatic carbons will produce a series of signals in the approximate range of 110 to 150 ppm. oregonstate.edu The specific chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the carboxylic acid group. Quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu

Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 160 - 180 |

| Aromatic C (substituted) | 130 - 150 |

| Aromatic C-H | 110 - 130 |

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to predict NMR chemical shifts. nctu.edu.tw This theoretical approach, often used in conjunction with Density Functional Theory (DFT), allows for the calculation of magnetic shielding tensors, from which NMR chemical shifts can be derived. researchgate.netrsc.org By comparing the computationally predicted ¹H and ¹³C NMR spectra with the experimental data, a more confident and detailed assignment of the observed signals can be achieved. researchgate.net This is particularly useful for complex aromatic systems where spectral overlap can make unambiguous assignments challenging. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. The molecule's absorption of UV-Vis radiation is dominated by its principal chromophore, the biphenyl system, which is modified by the presence of the amino (-NH₂) and carboxylic acid (-COOH) functional groups. These groups influence the energy and intensity of the electronic transitions within the conjugated π-system.

The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from two primary types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These are high-energy, high-intensity transitions involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic biphenyl rings. The extended conjugation of the biphenyl system results in strong absorption bands. The presence of the amino group as a powerful auxochrome and the carboxylic acid group further modifies these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted biphenyl.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen of the amino group and the oxygens of the carboxylic acid group) to antibonding π* orbitals. Transitions of the n → π* type are generally of much lower intensity than π → π* transitions. The carbonyl C=O bond in the carboxylic acid is a primary site for such a transition.

Without additional conjugation, simple carboxylic acids typically absorb around 210 nm, which is often too low to be of practical use for structural elucidation nih.gov. However, in this compound, the absorption profile is dominated by the larger, conjugated aminobiphenyl system. The specific absorption maxima (λmax) would be sensitive to solvent polarity.

| Expected Electronic Transition | Involved Orbitals | Associated Functional Groups | Expected Intensity |

| π → π | Bonding π to Antibonding π | Biphenyl aromatic system | High (ε > 10,000) |

| n → π | Non-bonding to Antibonding π | Carboxylic acid (C=O), Amino (-NH₂) | Low (ε < 2,000) |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for detecting and quantifying related analytes in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for the detection and quantification of aromatic amines and their derivatives in various matrices. A typical LC-MS/MS method for analyzing compounds like this compound would involve several key steps.

First, the analyte is separated from other components in a sample using high-performance liquid chromatography (HPLC). Given the aromatic and moderately polar nature of the target compound, a reversed-phase column, such as a biphenyl or C18 column, is effective for separation researcher.liferesearchgate.net.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode, which would protonate the basic amino group to form the [M+H]⁺ ion. The mass spectrometer then isolates this precursor ion and subjects it to collision-induced dissociation, generating characteristic product ions. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, ensuring high selectivity and minimizing matrix interference researchgate.netimet-db.ru. This approach allows for detection at trace levels, often in the parts-per-billion (ppb) range nih.gov. While the carboxylic acid group can present challenges in reversed-phase LC, derivatization techniques are available to improve retention and ionization efficiency if necessary, though the presence of the basic amino group often allows for sufficient sensitivity without this step mdpi.comresearchgate.net.

Table 1: Representative LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Condition | Purpose/Rationale |

| LC Column | Biphenyl or C18 | Provides effective separation for aromatic compounds. |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid | Ensures good peak shape and efficient elution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently generates [M+H]⁺ ions due to the basic amino group. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio to several decimal places chemicalbook.com. This precision allows for the unambiguous determination of a unique molecular formula hsppharma.com.

For this compound, the molecular formula is C₁₃H₁₁NO₃. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), and oxygen (¹⁶O = 15.994915 u), a precise theoretical mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the experimental mass with an error of less than 5 parts per million (ppm), providing strong evidence to confirm the molecular formula hsppharma.comnih.gov.

Table 2: Molecular Formula and Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Nominal Mass | 229 u |

| Calculated Monoisotopic Mass | 229.073893 u |

An experimentally determined mass that matches this theoretical value to within a few ppm would serve as definitive confirmation of the compound's elemental composition.

X-ray Crystallography and Solid-State Structural Analysis

While a specific, publicly available crystal structure for this compound could not be located, the principles of X-ray crystallography allow for a detailed prediction of its molecular geometry and intermolecular interactions in the solid state based on the analysis of closely related structures.

In the solid state, the molecular geometry of this compound would be defined by several key parameters. The most significant conformational feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the biphenyl crystal itself, the molecule is nearly planar, but substitution at the ortho positions, as is the case here with the amino group, introduces steric hindrance that typically forces the rings to twist relative to each other. This twist angle would be a balance between the steric repulsion of the ortho substituent and the electronic stabilization gained from π-conjugation across the rings.

Table 3: Expected Key Geometric Parameters for this compound

| Parameter | Expected Value/Characteristic | Influencing Factors |

| Phenyl-Phenyl Dihedral Angle | Non-zero (twisted) | Steric hindrance from ortho-amino group vs. π-conjugation. |

| C-N Bond Length | ~1.38 Å | Typical for an aromatic amine. |

| C-C (Carboxyl) Bond Length | ~1.49 Å | Single bond between aromatic ring and carboxyl carbon. |

| C=O Bond Length | ~1.22 Å | Typical for a carboxylic acid carbonyl. |

| C-OH Bond Length | ~1.31 Å | Typical for a carboxylic acid hydroxyl. |

The solid-state packing of this compound would be dominated by a network of strong intermolecular hydrogen bonds, which are the primary driving force for its crystal assembly nih.gov. The molecule possesses both hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the C=O oxygen and the N atom).

A highly probable and stable hydrogen-bonding motif is the formation of a centrosymmetric dimer via the carboxylic acid groups of two adjacent molecules. This creates a characteristic eight-membered {⋯HOCO}₂ ring synthon mdpi.com. Furthermore, the amino group can participate in additional hydrogen bonds, potentially acting as a donor to the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule's carboxylic acid group, or even to the nitrogen of another amino group. These interactions would link the primary carboxylic acid dimers into extended one-, two-, or three-dimensional networks nih.govresearchgate.net.

In addition to hydrogen bonding, π-stacking interactions between the aromatic biphenyl systems of adjacent molecules are also expected to contribute to the stability of the crystal lattice. These interactions involve the attractive, non-covalent forces between the electron clouds of the aromatic rings.

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| O-H···O Hydrogen Bond | Donor: Carboxylic -OHAcceptor: Carboxylic C=O | Formation of strong centrosymmetric dimers. |

| N-H···O Hydrogen Bond | Donor: Amino -NH₂Acceptor: Carboxylic C=O | Linking of dimers into extended chains or sheets. |

| N-H···N Hydrogen Bond | Donor: Amino -NH₂Acceptor: Amino -NH₂ | Possible secondary interaction linking molecules. |

| π-π Stacking | Biphenyl aromatic rings | Stabilization of the crystal lattice through van der Waals forces. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Typically, a Hirshfeld surface analysis provides a visual representation of intermolecular interactions through various mapped properties, such as dnorm, shape index, and curvedness. The dnorm surface, in particular, is valuable for identifying regions of significant intermolecular contact, which are highlighted as red areas on the surface. These visualizations are complemented by two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different types of interactions, such as hydrogen bonds (e.g., O···H, N···H), van der Waals forces (e.g., H···H, C···H), and other close contacts.

To illustrate the type of data that would be presented, a hypothetical table summarizing the percentage contributions of the most significant intermolecular contacts for this compound is provided below. This table is based on typical values observed for similar aromatic amino-carboxylic acids and serves as an example of what a detailed Hirshfeld surface analysis would reveal.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Determined by Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 25.8 |

| C···H/H···C | 18.5 |

| N···H/H···N | 7.3 |

| C···C | 2.1 |

| Other | 1.1 |

This hypothetical data suggests that H···H contacts, representing van der Waals forces, would constitute the largest portion of the molecular surface. The significant contribution from O···H/H···O contacts would underscore the prevalence of strong hydrogen bonding involving the carboxylic acid group. C···H/H···C interactions would be indicative of contacts between the aromatic rings, and N···H/H···N contacts would represent the hydrogen bonding involving the amino groups.

Without access to the specific crystallographic information file (CIF) for this compound, a detailed and factual Hirshfeld surface analysis, including actual data tables and research findings, cannot be generated. The information presented here is based on general principles of crystallography and the expected behavior of the functional groups present in the molecule.

Computational Chemistry and Theoretical Characterization of 2 Aminobiphenyl 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

DFT has become a standard tool in quantum chemistry for its balance of accuracy and computational cost. It is well-suited for investigating the electronic structure and properties of medium-sized organic molecules.

Geometry Optimization and Conformational Landscapes

A crucial first step in the computational analysis of a flexible molecule like 2-Aminobiphenyl-3-carboxylic acid would be to identify its most stable three-dimensional structures. The rotation around the biphenyl (B1667301) single bond and the orientation of the amino and carboxylic acid groups can lead to various conformers.

A conformational search would typically be performed, followed by geometry optimization of the identified low-energy conformers. These calculations would likely be carried out using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecule. The results would reveal the dihedral angle between the two phenyl rings and the intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, that stabilize the preferred conformations. Without experimental data, it is difficult to definitively state the global minimum energy conformation.

Harmonic Vibrational Frequency Predictions and Comparison with Experimental Data

Once the stable geometries are located, harmonic vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.

The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed analysis of the vibrational modes would allow for the assignment of specific peaks in an experimental spectrum to the stretching and bending motions of the functional groups, such as the C=O, O-H, N-H, and C-N bonds. For instance, studies on similar carboxylic acids show that the C=O stretching frequency is sensitive to the protonation state and hydrogen bonding environment. researchgate.net

Electronic Structure and Property Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential, Mulliken Charge Analysis)

The electronic properties of this compound are key to understanding its reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. chemicalbook.com

The molecular electrostatic potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule might interact with other chemical species. Mulliken charge analysis would provide a quantitative measure of the partial atomic charges, offering further insight into the electronic distribution.

Prediction of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule. nih.gov Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. nih.govespublisher.com These descriptors provide a general measure of the molecule's reactivity.

Local reactivity descriptors, such as the Fukui function, would be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This allows for a more nuanced understanding of its chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

TD-DFT is a powerful method for studying the electronic excited states of molecules. nih.gov It would be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies and oscillator strengths of electronic transitions.

This analysis would reveal the nature of the electronic transitions (e.g., π→π* or n→π*) and how the molecule absorbs light. Such studies on similar aromatic compounds have been instrumental in understanding their photophysical properties. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would be used to investigate hyperconjugative interactions and charge delocalization.

This method quantifies the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This would reveal the extent of conjugation between the two phenyl rings and the electronic influence of the amino and carboxylic acid substituents on the biphenyl system. Such analyses are crucial for a deep understanding of the molecule's electronic structure and stability. nih.gov

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would provide profound insights into its behavior in a solution, particularly its interactions with solvent molecules (solvation) and its own structural flexibility (conformational dynamics).

Research Focus and Methodology

An MD simulation study of this compound would begin by defining a simulation system. This typically involves placing a model of the molecule into a simulation box filled with a chosen solvent, such as water, dimethyl sulfoxide (B87167) (DMSO), or methanol. The interactions between all atoms are governed by a set of mathematical functions known as a force field.

The primary goals of such a simulation would be:

Solvation Shell Analysis: To understand how solvent molecules arrange themselves around the solute. Key analyses would involve calculating Radial Distribution Functions (RDFs) for the atoms of the amino (-NH2) and carboxylic acid (-COOH) groups with solvent atoms. This reveals the structure and stability of the solvation shells.

Conformational Flexibility: The biphenyl structure is not rigid. The two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. This rotation, or dihedral angle, is a key conformational feature. MD simulations can map the energetic landscape of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Intramolecular Hydrogen Bonding: The simulation could explore the probability and dynamics of hydrogen bond formation between the amino group hydrogen atoms and the carboxylic acid oxygen atom. This interaction would significantly influence the molecule's preferred conformation.

Long-timescale simulations, often on the order of microseconds (μs), are necessary to capture a statistically relevant sample of the molecule's dynamic behavior. nih.gov The resulting trajectory—a record of atomic positions and velocities over time—is then analyzed to extract thermodynamic and structural properties.

Illustrative Simulation Parameters

The table below outlines typical parameters that would be used for an all-atom MD simulation of this compound in an aqueous environment.

| Parameter | Value / Description | Purpose |

| Force Field | GROMOS, AMBER, CHARMM, OPLS | To define the potential energy and forces between atoms. |

| Water Model | SPC/E, TIP3P, TIP4P | To accurately represent the properties of the water solvent. |

| System Size | ~5000-10000 water molecules | To minimize interactions of the solute with its periodic images. |

| Temperature | 298 K (25 °C) | To simulate standard laboratory conditions. |

| Pressure | 1 bar | To simulate standard atmospheric pressure. |

| Simulation Time | 1 µs | To ensure adequate sampling of conformational space. nih.gov |

| Integration Timestep | 2 fs | A standard value for balancing accuracy and computational cost. |

Such simulations would provide a detailed, atomistic view of how this compound behaves in solution, revealing the interplay between its internal flexibility and its interactions with the surrounding environment.

Homology Modeling for Understanding Interactions with Biological Macromolecules (for related enzymatic pathways)

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure is unknown. nih.govresearchgate.net This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. researchgate.net While there are no specific enzymatic pathways prominently associated with this compound in the literature, this section describes how homology modeling would be employed to investigate its potential interactions with a hypothetical enzyme target.

Methodological Approach

If a biological target for this compound were identified—for instance, an enzyme involved in the metabolism of aromatic compounds—and that enzyme's crystal structure was unavailable, homology modeling could be used to build a reliable 3D model.

The process involves several key steps:

Template Identification: The amino acid sequence of the target enzyme would be used to search protein databases (like the Protein Data Bank or PDB) for proteins with known 3D structures and high sequence similarity. These known structures serve as templates. redalyc.org

Sequence Alignment: The target protein's sequence is aligned with the template sequence(s). This alignment is critical for correctly mapping the coordinates from the template to the target. nih.gov

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. This involves building the backbone and adding the side chains.

Model Refinement and Validation: The initial model is energetically minimized to remove any steric clashes or unfavorable geometries. The quality of the final model is then assessed using tools that check its stereochemical properties, such as Ramachandran plots. redalyc.org

Once a reliable model of the enzyme is built, molecular docking simulations can be performed. In this step, the 3D structure of this compound would be computationally "docked" into the enzyme's active site. This simulation predicts the preferred binding orientation of the molecule and estimates the strength of the interaction. This approach can reveal key amino acid residues involved in binding and provide insights into potential mechanisms of action or inhibition. redalyc.orgnih.gov

Illustrative Criteria for Template Selection in Homology Modeling

The quality of a homology model is highly dependent on the chosen template. The table below lists key criteria for selecting a suitable template structure.

| Criterion | Ideal Value | Rationale |

| Sequence Identity | > 30% | Higher identity leads to a more accurate model. |

| E-value | < 1e-5 | A low E-value (Expect value) indicates the sequence similarity is statistically significant. |

| Resolution | < 2.5 Å | A higher resolution (smaller value) for the crystal structure implies more precise atomic coordinates. |

| Coverage | > 90% | Indicates that most of the target sequence is aligned with the template. |

| Biological Function | Functionally related | A template with a similar function is more likely to share structural features in the active site. |

This combined approach of homology modeling and molecular docking provides a powerful framework for investigating the interactions of small molecules like this compound with biological macromolecules, guiding further experimental studies in drug discovery and molecular biology. researchgate.net

Advanced Analytical Methodologies for 2 Aminobiphenyl 3 Carboxylic Acid Characterization and Purity Assessment

Chromatographic Separation Techniques for Impurity Profiling and Isomer Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of 2-Aminobiphenyl-3-carboxylic acid from its potential impurities and isomers. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard, offering high resolution and sensitivity. rroij.com

Impurity profiling is a critical aspect of quality control, aimed at detecting, identifying, and quantifying any organic and inorganic impurities that may be present in the bulk compound. rroij.com These impurities can arise during synthesis from starting materials, by-products, or degradation products. medwinpublishers.com HPLC methods, often coupled with mass spectrometry (LC-MS), provide a powerful tool for this purpose. ijprajournal.com The use of reversed-phase HPLC with ion-suppressing agents or ion-pairing reagents is common for the analysis of aromatic carboxylic acids, as it allows for the effective separation of ionic compounds. nih.gov The retention behavior of the analyte can be finely tuned by adjusting the pH, solvent composition, and ionic strength of the mobile phase. nih.gov

The separation of isomers, which have the same molecular formula but different structural arrangements, presents a significant analytical challenge. For aminobenzoic acids, mixed-mode chromatography, which utilizes a combination of reversed-phase and cation-exchange mechanisms, has proven effective. helixchrom.com This technique exploits subtle differences in the hydrophobicity and ionic character of the isomers to achieve separation. helixchrom.com The retention times can be controlled by modifying the concentration of the organic modifier (e.g., acetonitrile), and the concentration and pH of the buffer in the mobile phase. helixchrom.com

For instance, a general HPLC method for purity analysis might specify a minimum purity of 98.0 area%. avantorsciences.comtcichemicals.com A detailed synthetic procedure for a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, reported an HPLC purity of 97.9%. chemicalbook.com

Table 1: Chromatographic Conditions for Isomer Separation of Aminobenzoic Acids

| Parameter | Value |

| Column | Coresep 100 (Mixed-Mode) |

| Mobile Phase | 20% Acetonitrile with 0.1% Phosphoric Acid |

| Detection | UV at 235 nm |

| Flow Rate | 0.6 mL/min |

This table illustrates a typical set of conditions for separating isomers of aminobenzoic acid using mixed-mode chromatography, a technique applicable to the analysis of this compound and its isomers. helixchrom.com

Potentiometric Titration for Determination of Acid Dissociation Constants (pKa)

Potentiometric titration is a classic and highly reliable method for determining the acid dissociation constant (pKa) of a compound. nih.govdergipark.org.tr The pKa value is a critical physicochemical parameter that describes the extent of ionization of a molecule at a given pH. This information is fundamental to understanding the compound's behavior in different chemical and biological environments.

The procedure involves the stepwise addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the resulting change in potential using a pH electrode. nih.gov The pKa value is determined from the inflection point of the resulting titration curve. dergipark.org.tr For compounds with low water solubility, the measurements can be performed in mixed-solvent systems, such as methanol-water or acetonitrile-water mixtures. dergipark.org.trresearchgate.net

While no specific experimental pKa value for this compound is readily available in the provided search results, the pKa values for related aminobenzoic acids provide a useful reference. For example, 2-aminobenzoic acid has two pKa values: 2.08 for the carboxylic acid group and 4.96 for the amino group. csun.edu This indicates that the carboxylic acid is more acidic than the ammonium (B1175870) ion.

Table 2: Acid Dissociation Constants (pKa) of Related Aromatic Acids

| Compound | pKa1 (COOH) | pKa2 (NH3+) |

| 2-Aminobenzoic acid | 2.08 | 4.96 |

| 4-Aminobenzenesulfonic acid | 3.23 | - |

| Benzoic acid | 4.20 | - |

This table presents the pKa values for structurally related compounds, offering an insight into the expected acidic and basic properties of this compound. Data is for 25°C at zero ionic strength unless otherwise noted. csun.edulibretexts.orgopentextbc.ca

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides an empirical formula by measuring the percentage by weight of each element present. This is a crucial step in verifying the stoichiometry of a newly synthesized compound and confirming its molecular formula.

The molecular formula for this compound is C₁₃H₁₁NO₂. cymitquimica.com The hydrochloride salt of a closely related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, has the molecular formula C₁₃H₁₂ClNO₃. nih.gov Elemental analysis would be used to confirm that the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound align with the theoretical values calculated from its molecular formula. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

**Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₁NO₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 73.23 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.00 |

| Total | 213.236 | 100.00 |

This table provides the theoretical elemental composition of this compound, which serves as a benchmark for experimental results obtained from elemental analysis.

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule. nih.gov CV measures the current response of a solution to a linearly cycled potential sweep between two or more set values. This provides information about the oxidation and reduction potentials of the compound, which are indicative of its ability to donate or accept electrons. nih.gov

For a compound like this compound, which contains both an amino group and a carboxylic acid group on a biphenyl (B1667301) scaffold, CV can reveal the electrochemical behavior of these functional groups. The presence of the amino group, a potential site for oxidation, and the aromatic system suggests that the compound may exhibit interesting redox activity. The resulting voltammogram would show anodic and cathodic peaks corresponding to oxidation and reduction events, respectively. The peak potentials (Epa and Epc) can be used to determine the formal redox potential (E°), a measure of the thermodynamic ease of the electron transfer process. nih.gov

While specific cyclic voltammetry data for this compound was not found in the search results, the technique is broadly applicable to amino acids and phenolic compounds, indicating its suitability for characterizing this molecule. nih.gov The electrochemical behavior would be influenced by factors such as the pH of the solution and the nature of the solvent and supporting electrolyte.

Applications of 2 Aminobiphenyl 3 Carboxylic Acid in Advanced Organic Synthesis and Materials Research

Role as a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of the amino and carboxylic acid groups on the biphenyl (B1667301) scaffold makes 2-Aminobiphenyl-3-carboxylic acid a valuable intermediate for the synthesis of polycyclic aromatic compounds and heterocyclic systems. One of the most significant potential applications is in the preparation of phenanthridinone derivatives and related nitrogen-containing heterocycles.

The intramolecular cyclization of aminobiphenyl carboxylic acids is a known method for constructing such complex frameworks. chimicatechnoacta.runih.gov For instance, the related compound 2-aminobiphenyl-2'-carboxylic acid readily undergoes intramolecular amide bond formation to yield phenanthridin-6-one, a core structure in various biologically active molecules. While specific studies on the cyclization of this compound are not extensively documented, its structure suggests a strong potential for analogous transformations, leading to the formation of unique aza-polycyclic aromatic hydrocarbons. These complex molecules are of interest in medicinal chemistry and materials science due to their often-observed biological activities and unique photophysical properties. nih.gov

Design and Synthesis of Functional Derivatives for Specific Chemical Transformations

The reactivity of the amino and carboxylic acid groups in this compound allows for the design and synthesis of a wide array of functional derivatives. These derivatives can be tailored for specific applications in organic synthesis by modifying one or both functional groups.

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functionalities. The carboxylic acid group, on the other hand, can be converted into esters, amides, or acid chlorides, providing further opportunities for diversification. jocpr.comdiva-portal.org For example, the synthesis of amide derivatives by reacting the carboxylic acid with various amines can lead to new compounds with potential applications in medicinal chemistry or as ligands for catalysis. dur.ac.uk Similarly, esterification of the carboxylic acid can be used to modify the solubility and reactivity of the molecule. The ability to selectively functionalize one group while leaving the other intact makes this compound a versatile platform for creating a library of derivatives with diverse chemical properties. mdpi.com

Utilization in the Development of New Catalytic Systems

The presence of both an amino and a carboxylic acid group makes this compound a potential ligand for the development of new catalytic systems. These functional groups can coordinate with metal centers, forming stable complexes that can act as catalysts for a variety of organic transformations.

In particular, amino-functionalized carboxylic acids have been shown to be effective linkers in the synthesis of metal-organic frameworks (MOFs). nih.govnih.gov These materials possess high surface areas and tunable porosity, making them promising candidates for applications in catalysis, gas storage, and separation. The biphenyl backbone of this compound could provide rigidity to the MOF structure, while the amino and carboxylate groups would serve as the coordination sites for metal ions. Furthermore, the carboxylic acid functionality itself can be directly involved in catalytic cycles, for example, in decarboxylative coupling reactions. princeton.eduruhr-uni-bochum.de The development of chiral catalysts based on derivatives of this compound could also be a promising area of research for asymmetric synthesis.

Potential Integration into Advanced Organic Materials (e.g., Polyimides derived from related diamines)

Aromatic polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. These materials are typically synthesized from the polycondensation of an aromatic dianhydride and an aromatic diamine.

While this compound is not a diamine itself, it can be envisioned as a precursor to a diamine monomer suitable for polyimide synthesis. The carboxylic acid group could be converted into an amino group through a series of chemical transformations, such as a Curtius, Hofmann, or Schmidt rearrangement. The resulting diamine could then be polymerized with various dianhydrides to produce novel polyimides. researchgate.netresearchgate.netqau.edu.pk The incorporation of the biphenyl unit from the parent molecule could impart desirable properties to the resulting polymer, such as increased rigidity and thermal stability. The synthesis of furan-based diamines for bio-based polyimides has been explored, highlighting the potential for using novel diamine structures in polymer chemistry. mdpi.com The development of new diamine monomers is a key area of research in the field of high-performance polymers, and derivatives of this compound represent a potential, yet underexplored, avenue in this area. rasayanjournal.co.in

Q & A

Q. What are the recommended synthesis routes for 2-aminobiphenyl-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step pathways, such as Ullmann coupling or palladium-catalyzed cross-coupling reactions, followed by hydrolysis and functional group modifications. Key considerations include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require inert atmospheres to prevent oxidation .

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility but can complicate purification .

Example Protocol (hypothetical):

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 65 | 85% |

| 2 | NaOH (aq.), reflux | 90 | 92% |

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, 254 nm detection) .

Q. What analytical techniques are most effective for characterizing this compound, and what critical parameters should be monitored?

Methodological Answer:

- NMR Spectroscopy : Monitor aromatic proton coupling patterns (δ 6.8–7.6 ppm) to confirm biphenyl regiochemistry and amine proton integration .

- HPLC : Use reversed-phase columns (e.g., Ascentis® Express C18) with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/0.1% TFA) to resolve acidic byproducts .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z: 212.1) .

Q. Critical Parameters :

- Column temperature : Affects retention time reproducibility (±0.5°C tolerance recommended) .

- Ion suppression : Address matrix effects in LC-MS by spiking internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design, and what validation steps are required?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) with bioavailability using Hammett constants .

Q. Validation :

Q. What strategies resolve discrepancies between experimental and theoretical data in the spectroscopic analysis of this compound?

Methodological Answer:

- Error Source Identification :

- Multi-Technique Cross-Validation :

Case Study : A reported m/z of 214.1 ([M+H]⁺) conflicts with theoretical 212.1; revise ionization mode (negative vs. positive) and check for sodium adducts .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in pharmacological studies?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C):

- Acidic conditions : Carboxylic acid group protonation reduces solubility, leading to precipitation .

- Basic conditions : Amine group deprotonation may trigger hydrolysis (monitor via HPLC) .

- Thermal Stability : Store at 0–6°C in amber vials to prevent photodegradation; use TGA to assess decomposition onset (>150°C typical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.